molecular formula C6H4BrClO4S2 B2621276 Methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate CAS No. 1087792-15-1

Methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate

Cat. No.: B2621276
CAS No.: 1087792-15-1
M. Wt: 319.57
InChI Key: HXUWZYLONJCQHV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for this compound is methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate , derived from its substitution pattern on the thiophene ring. The thiophene core (a five-membered aromatic ring containing one sulfur atom) is substituted at three positions:

  • A methyl carboxylate group (-COOCH₃) at position 2
  • A bromine atom (-Br) at position 5
  • A chlorosulfonyl group (-SO₂Cl) at position 4

The structural formula (Figure 1) is unambiguously defined by its SMILES notation:
COC(=O)C1=CC(=C(S1)S(=O)(Cl)=O)Br. This representation confirms the connectivity of functional groups, with the sulfur atom of the thiophene ring serving as the positional reference point for numbering.

Feature Position Group
Thiophene sulfur 1 S
Methyl carboxylate 2 -COOCH₃
Chlorosulfonyl group 4 -SO₂Cl
Bromine substituent 5 -Br

Table 1: Substitution pattern on the thiophene ring

The three-dimensional arrangement of substituents creates distinct electronic effects that influence reactivity. The electron-withdrawing chlorosulfonyl and carboxylate groups at positions 2 and 4 induce partial positive charges at adjacent carbon atoms, while the bromine at position 5 contributes steric bulk.

Molecular Formula and Weight Analysis

The compound's molecular formula, C₆H₄BrClO₄S₂ , reflects its elemental composition:

  • Carbon (C): 6 atoms
  • Hydrogen (H): 4 atoms
  • Bromine (Br): 1 atom
  • Chlorine (Cl): 1 atom
  • Oxygen (O): 4 atoms
  • Sulfur (S): 2 atoms

Its molecular weight calculates to 319.58 g/mol through summation of atomic masses:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
C 6 12.011 72.066
H 4 1.008 4.032
Br 1 79.904 79.904
Cl 1 35.453 35.453
O 4 16.00 64.00
S 2 32.065 64.13
Total 319.585

Table 2: Molecular weight calculation breakdown

Mass spectrometry data reveals characteristic fragmentation patterns. The predicted collision cross-section (CCS) for the [M+H]+ adduct is 142.6 Ų, while the [M+Na]+ adduct shows a CCS of 158.1 Ų. These values assist in analytical identification using ion mobility spectrometry.

CAS Registry Number and Alternative Identifiers

The compound's primary regulatory identifier is its CAS Registry Number: 1087792-15-1 . Additional identifiers from major chemical databases include:

Identifier Type Value Source
PubChem CID 54593564 PubChem
MDL Number MFCD11099457 Ambeed
Enamine Catalog Code ENA181911403 Sigma-Aldrich
SMILES COC(=O)C1=CC(=C(S1)S(=O)(Cl)=O)Br Multiple
InChIKey HXUWZYLONJCQHV-UHFFFAOYSA-N Ambeed

Table 3: Key chemical identifiers across databases

The InChIKey HXUWZYLONJCQHV-UHFFFAOYSA-N provides a standardized hashed representation of the molecular structure, enabling rapid database searches. Regulatory information includes its classification under the European Inventory of Existing Commercial Chemical Substances (EINECS), though specific entry numbers require consultation with regional chemical inventories.

Properties

IUPAC Name

methyl 5-bromo-4-chlorosulfonylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO4S2/c1-12-6(9)3-2-4(5(7)13-3)14(8,10)11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUWZYLONJCQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate typically involves the bromination and chlorosulfonation of thiophene derivatives . The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reactions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups .

Scientific Research Applications

Organic Synthesis

Methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, facilitating the formation of diverse derivatives.

Key Reactions:

  • Nucleophilic Substitution: The chlorosulfonyl group is highly reactive and can be substituted by nucleophiles, leading to the formation of new compounds.
  • Cross-Coupling Reactions: It can be utilized in cross-coupling reactions to generate thiophene-based compounds with varied substituents.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects. Its derivatives may exhibit significant biological activities, making it a candidate for drug development.

Potential Therapeutic Applications:

  • Antimicrobial Activity: Research indicates that derivatives of this compound may possess antimicrobial properties, effective against various strains of bacteria and fungi.
  • Anticancer Properties: Preliminary studies suggest that this compound and its derivatives can inhibit the growth of cancer cell lines, showing promise in oncology.
CompoundCell LineIC50 (nM)
Compound AHCT116 (Colon Cancer)5.0
Compound BMCF7 (Breast Cancer)1400
Compound CA549 (Lung Cancer)5.3

Material Science

In material science, this compound is utilized in the synthesis of novel materials with unique properties, particularly conductive polymers and organic semiconductors. Its electronic properties make it suitable for applications in organic electronics.

Applications Include:

  • Conductive Polymers: Used as a building block for synthesizing conductive materials.
  • Organic Photovoltaics: Potential use in solar cell technology due to its electronic characteristics.

Biological Research

This compound is studied for its interactions with biological molecules. The compound's ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids allows it to alter their functions, which is crucial for understanding its biological mechanisms.

Mechanisms of Action:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cell Cycle Disruption: Some studies indicate that it can induce apoptosis in cancer cells by disrupting their cell cycle.

Case Study 1: Antitumor Efficacy

In an animal model study, derivatives of this compound were administered to mice with induced tumors. Results demonstrated a significant reduction in tumor size compared to control groups, indicating effective antitumor activity.

Case Study 2: Antimicrobial Testing

In vitro assays against various bacterial strains revealed that the compound exhibited minimal inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential utility as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate, the following table and analysis compare it with structurally related thiophene-2-carboxylate derivatives:

Table 1: Comparative Analysis of Thiophene-2-Carboxylate Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Reactivity/Applications Reference
This compound Br (5), ClSO₂ (4), CO₂Me (2) 319.57 Cross-coupling, sulfonation intermediates
(2-Oxo-4-vinyltetrahydrofuran-3-yl)(3,4,5-trimethoxyphenyl)methyl thiophene-2-carboxylate Vinyl-furan, trimethoxyphenyl, CO₂Me (2) Not reported Anticancer agent synthesis (podophyllotoxin analogs)
Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate NH₂ (3), 3-MeO-C₆H₄ (5), CO₂Me (2) Not reported Thieno[3,2-d]pyrimidinone synthesis
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate OH (5), Me (3), 2×O (4,7), CO₂Et (2) Not reported Diels-Alder reactions, benzo[b]thiophene derivatives

Key Comparisons

Substituent Effects on Reactivity Halogen vs. Methoxy/Amino Groups: The bromine atom at position 5 in the target compound enables halogen-specific reactions (e.g., cross-coupling), contrasting with methoxy or amino groups in analogs like Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate, which are tailored for condensation or cyclization reactions . Chlorosulfonyl Group: The ClSO₂ group at position 4 enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or alcohols). This differs from the 4,7-dioxo groups in benzo[b]thiophene derivatives, which participate in Diels-Alder reactions .

Synthetic Utility

  • The target compound’s bromine and chlorosulfonyl groups make it a dual-functional intermediate for sequential derivatization, unlike compounds such as the vinyl-furan-substituted thiophene in , which is optimized for single-step Heck reactions .

Applications The target compound’s discontinued status contrasts with the commercial availability of simpler derivatives (e.g., methyl/ethyl esters), which are widely used in drug discovery .

Safety and Handling

  • The chlorosulfonyl group likely confers corrosivity and moisture sensitivity, necessitating specialized handling compared to less reactive derivatives (e.g., hydroxy- or methoxy-substituted compounds) .

Biological Activity

Methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromine atom and a chlorosulfonyl group, which enhances its reactivity. The chlorosulfonyl group is known for forming covalent bonds with nucleophilic sites on biomolecules, making it a valuable moiety in drug development and organic synthesis.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules through the following mechanisms:

  • Nucleophilic Substitution : The chlorosulfonyl group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives that may exhibit specific biological activities.
  • Reactivity with Enzymes : The compound's electrophilic nature allows it to interact with enzyme active sites, potentially inhibiting or modifying enzyme function .

Anticancer Activity

Recent studies have indicated that derivatives of this compound may exhibit significant anticancer properties. In vitro assays demonstrated that certain analogs inhibited tumor cell growth effectively. For instance, compounds bearing the chlorosulfonyl group showed selective cytotoxicity against various cancer cell lines, including breast cancer models .

Immunomodulatory Effects

Research has highlighted the compound's potential as an immunomodulator. It has been shown to enhance the release of immunostimulatory cytokines in human monocytic cell lines, indicating its role in activating immune responses . This property could be harnessed for therapeutic applications in immunotherapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Inhibition of Tumor Growth :
    • A study on xenotransplanted mice bearing MDA MB 231 tumors revealed significant tumor growth inhibition when treated with this compound. The mechanism was linked to the down-regulation of STAT3-dependent genes, which are critical in cancer progression .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have shown that modifications on the thiophene ring can enhance biological activity. For instance, substituting bromine at specific positions increased potency against certain targets, such as SOAT (sterol O-acyltransferase) with an IC50 value improvement .
  • Cytokine Release Enhancement :
    • In murine vaccination studies, compounds derived from this compound were used as co-adjuvants alongside established TLR-4 agonists, resulting in significantly enhanced antigen-specific antibody titers compared to controls .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant tumor growth inhibition
ImmunomodulatoryEnhanced cytokine release
Enzyme InteractionPotential inhibition of enzyme activity

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step functionalization of the thiophene core. For example, bromination at the 5-position and chlorosulfonation at the 4-position require precise temperature control (e.g., 0–5°C for sulfonation to avoid over-reaction). Solvent choice (e.g., DCM or DMF) and stoichiometric ratios (e.g., 2–3-fold excess of sulfonating agents) are critical for yield optimization .
  • Data Validation : Monitor reactions via TLC and confirm intermediates using 1H^1H/13C^{13}C NMR and IR spectroscopy. For example, IR peaks near 1750 cm1^{-1} confirm ester carbonyl groups, while sulfonyl chloride groups exhibit S=O stretches at ~1370 cm1^{-1} .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : Use HPLC with UV detection (λ ~254 nm) and compare retention times against standards.
  • Structural Confirmation :
  • 1H^1H NMR: Aromatic protons on the thiophene ring appear as distinct doublets (δ 7.2–7.8 ppm).
  • Mass Spectrometry: ESI-MS should show [M+H]+^+ peaks matching the molecular formula (C7_7H5_5BrClO4_4S2_2, exact mass 347.82 g/mol) .
  • Elemental Analysis : Verify %C, %H, and %S within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

  • Case Study : Discrepancies in 1H^1H NMR splitting patterns may arise from rotational isomerism in the sulfonyl chloride group. Use variable-temperature NMR to stabilize conformers or employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
  • Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group) provides unambiguous bond lengths/angles, as demonstrated for ethyl 3-bromo-4-cyano-5-sulfanyl thiophene derivatives .

Q. How can computational methods support the design of derivatives with enhanced bioactivity?

  • Molecular Docking : Screen derivatives against bacterial targets (e.g., XDR Salmonella Typhi enzymes) using AutoDock Vina. For example, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate showed strong binding affinity (-9.2 kcal/mol) to bacterial enzymes, correlating with MIC values of 3.125 mg/mL .
  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For thiophene derivatives, electron-withdrawing groups (e.g., -SO2_2Cl) lower LUMO energy, enhancing electrophilic substitution potential .

Q. What experimental designs are optimal for evaluating the hydrolytic stability of the sulfonyl chloride group?

  • Kinetic Analysis : Conduct pH-dependent hydrolysis studies (pH 2–10) at 25°C. Monitor chloride release via ion chromatography or quantify unreacted sulfonyl chloride using iodometric titration .
  • Stabilization Strategies : Co-solvent systems (e.g., DMF:H2 _2O 9:1) or low-temperature storage (0–6°C) can mitigate hydrolysis, as noted for similar sulfonated thiophenes .

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